molecular formula C6H15ClN2O B2383484 (2R)-2-amino-N-propylpropanamide hydrochloride CAS No. 133010-66-9

(2R)-2-amino-N-propylpropanamide hydrochloride

Cat. No.: B2383484
CAS No.: 133010-66-9
M. Wt: 166.65
InChI Key: IOGQJSWPTIQSBD-NUBCRITNSA-N
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Description

(2R)-2-amino-N-propylpropanamide hydrochloride is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that its metabolite, (2r,6r)-hydroxynorketamine, has been found to interact with the n-methyl-d-aspartate receptor (nmdar) and ampa receptor . The NMDAR and AMPA receptor are critical for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a key factor in learning and memory.

Mode of Action

Its metabolite, (2r,6r)-hydroxynorketamine, enhances ampa receptor-mediated excitatory post-synaptic potentials and decreases intracellular d-serine (a nmda co-agonist) . This suggests that the compound may modulate synaptic transmission, potentially influencing neuronal communication.

Biochemical Pathways

The modulation of nmdar and ampa receptor activity by its metabolite suggests that it may influence glutamatergic signaling, a critical pathway in the central nervous system involved in cognition, memory, and learning .

Pharmacokinetics

Studies on its metabolite, (2r,6r)-hydroxynorketamine, indicate that it has a longer terminal half-life than the s-stereoisomer . This suggests that the compound may have a prolonged presence in the body, potentially leading to sustained effects.

Result of Action

Its metabolite, (2r,6r)-hydroxynorketamine, has been associated with rapid antidepressant activity without ketamine-related side effects . This suggests that the compound may have potential therapeutic effects in the treatment of depression.

Action Environment

It’s important to note that various factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of chemical compounds .

Properties

IUPAC Name

(2R)-2-amino-N-propylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGQJSWPTIQSBD-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133010-66-9
Record name (2R)-2-amino-N-propylpropanamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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